molecular formula C6H11NO3S B020379 N-(3-Mercapto-2-methylpropanoyl)glycine CAS No. 89021-98-7

N-(3-Mercapto-2-methylpropanoyl)glycine

Cat. No.: B020379
CAS No.: 89021-98-7
M. Wt: 177.22 g/mol
InChI Key: VXOCIBBWDLKODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 199,441 hydrochloride involves several key steps:

Industrial Production Methods

Industrial production of ICI 199,441 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ICI 199,441 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ICI 199,441 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICI 199,441 hydrochloride stands out due to its high potency and selectivity for κ-opioid receptors. Its unique chemical structure and high activity make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOCIBBWDLKODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
Reactant of Route 5
N-(3-Mercapto-2-methylpropanoyl)glycine
Reactant of Route 6
N-(3-Mercapto-2-methylpropanoyl)glycine

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